1-(Furo[3,2-b]pyridin-6-yl)ethanone
Overview
Description
“1-(Furo[3,2-b]pyridin-6-yl)ethanone” is a heterocyclic compound . The empirical formula is C9H7NO2 and the molecular weight is 161.16 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The SMILES string of “1-(Furo[3,2-b]pyridin-6-yl)ethanone” isCC(=O)c1cnc2ccoc2c1
. The InChI is 1S/C9H7NO2/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3
. Physical And Chemical Properties Analysis
“1-(Furo[3,2-b]pyridin-6-yl)ethanone” is a solid . The flash point is not applicable .Scientific Research Applications
Photoinduced Oxidative Annulation
- Application : A study demonstrated the use of a similar compound in photoinduced oxidative annulation. This process allows for the creation of highly functionalized polyheterocyclic compounds, indicating potential utility in complex organic synthesis and materials science (Zhang et al., 2017).
Synthesis of Pyrazolopyridines
- Application : Another research involved the synthesis of pyrazolopyridines using a related compound. This illustrates its role in creating new chemical structures, which could be significant in pharmaceuticals and chemical industries (Almansa et al., 2008).
Synthesis of Furo[3,2-b]pyridine for Polyheterocycles
- Application : Furo[3,2-b]pyridine, a close relative of the queried compound, was synthesized for the creation of various polyheterocycles. This highlights its importance in generating complex molecular structures, potentially useful in advanced organic synthesis (Chartoire et al., 2008).
Biological Properties of Fluoro-Boron Complexes
- Application : Research on fluoro-boron complexes involving related compounds showed their potential as biocides. This suggests its applicability in developing new antimicrobial agents (Saxena & Singh, 1994).
Synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine
- Application : The synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives from related compounds shows its role in creating novel chemical entities, possibly useful in medicinal chemistry (Bencková & Krutošíková, 1997).
Electrophilic Cyclization for Furopyridines
- Application : A study on electrophilic cyclization involving similar compounds illustrates its utility in efficiently synthesizing furopyridines, indicating potential for complex molecular architecture construction (Arcadi et al., 2002).
Metal-Catalyzed Cycloisomerization Reactions
- Application : Research involving metal-catalyzed cycloisomerization of compounds structurally related to 1-(Furo[3,2-b]pyridin-6-yl)ethanone indicates their importance in synthesizing furo[3,2-b]pyrroles and furo[3,2-b]pyridines, useful in organometallic chemistry (Jury et al., 2009).
Synthesis and Characterization of Iron and Cobalt Dichloride Complexes
- Application : The synthesis and characterization of iron and cobalt dichloride complexes using compounds including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone highlight their potential in inorganic and organometallic chemistry, particularly in catalysis (Sun et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-furo[3,2-b]pyridin-6-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXFOJTFQFSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CO2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673649 | |
Record name | 1-(Furo[3,2-b]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203499-00-6 | |
Record name | 1-(Furo[3,2-b]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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